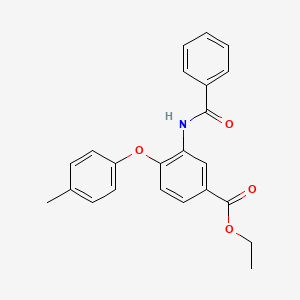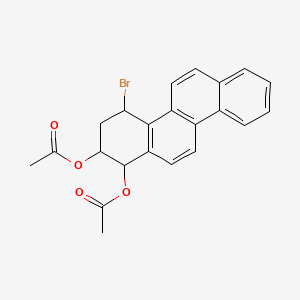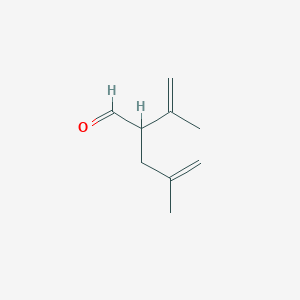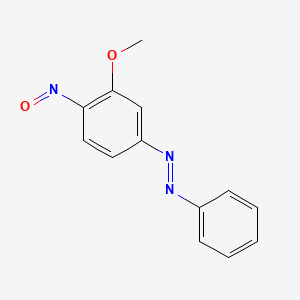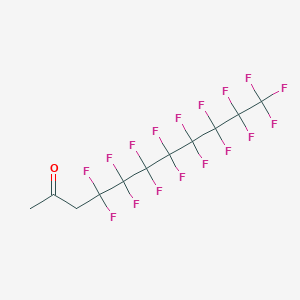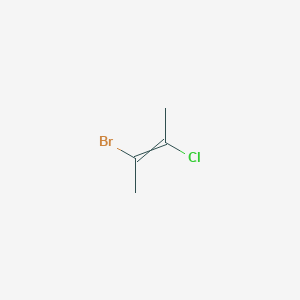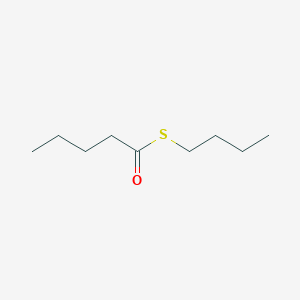
S-Butyl pentanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Butyl pentanethioate: is an organic compound belonging to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
準備方法
Synthetic Routes and Reaction Conditions: S-Butyl pentanethioate can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with butanethiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the thioester bond facilitated by the removal of water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often prioritize scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: S-Butyl pentanethioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to the corresponding thiol and alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different thioesters or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various thioester derivatives.
科学的研究の応用
Chemistry: S-Butyl pentanethioate is used as a building block in organic synthesis. Its reactivity makes it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, thioesters like this compound are used to study enzyme mechanisms, particularly those involving thioesterases and other sulfur-containing enzymes.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, flavors, and fragrances.
作用機序
The mechanism of action of S-Butyl pentanethioate involves its reactivity at the thioester bond. The sulfur atom’s nucleophilicity and the carbonyl carbon’s electrophilicity facilitate various chemical transformations. In enzymatic reactions, thioesters can act as acyl donors or acceptors, participating in acylation and deacylation processes.
類似化合物との比較
S-Butyl acetate: An ester with similar structural features but with an oxygen atom instead of sulfur.
S-Butyl butanoate: Another thioester with a different alkyl chain length.
S-Butyl hexanethioate: A thioester with a longer alkyl chain.
Uniqueness: S-Butyl pentanethioate’s unique properties arise from the presence of the sulfur atom, which imparts distinct reactivity compared to oxygen-containing esters. This makes it valuable for specific synthetic applications and studies involving sulfur chemistry.
特性
CAS番号 |
81291-61-4 |
|---|---|
分子式 |
C9H18OS |
分子量 |
174.31 g/mol |
IUPAC名 |
S-butyl pentanethioate |
InChI |
InChI=1S/C9H18OS/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3 |
InChIキー |
BIZKYHSPNIBTKQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)SCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


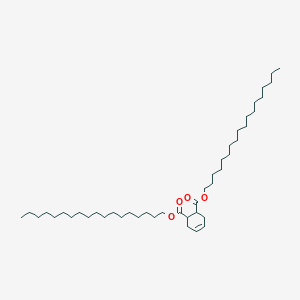
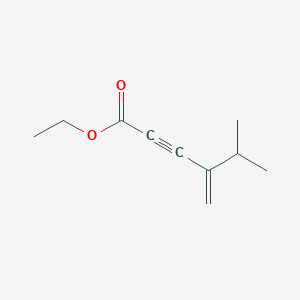
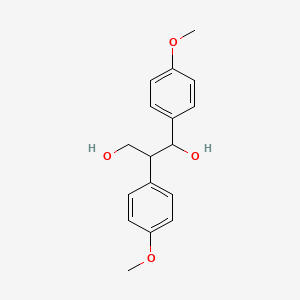
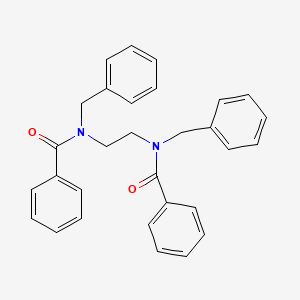
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
